[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-benzyl-1H-indole-3-thiol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by the addition of acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the benzyl and thio groups, which may affect its biological activity.
1-benzyl-1H-indole-3-thiol: Contains the benzyl and thiol groups but lacks the acetonitrile moiety.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
Uniqueness
2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
61021-40-7 |
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Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C17H14N2S/c18-10-11-20-17-13-19(12-14-6-2-1-3-7-14)16-9-5-4-8-15(16)17/h1-9,13H,11-12H2 |
InChI Key |
BTDFKIATKULEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC#N |
Origin of Product |
United States |
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